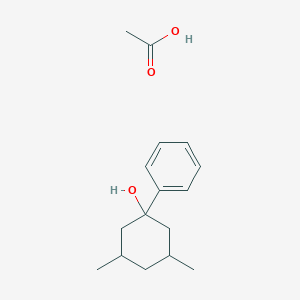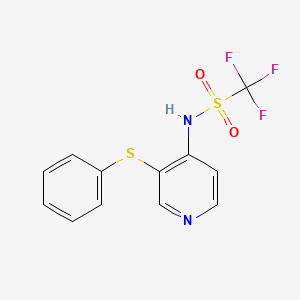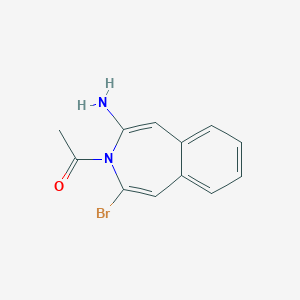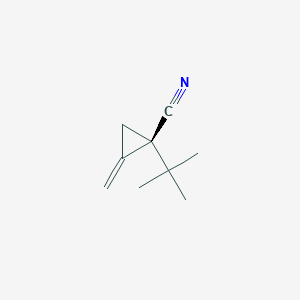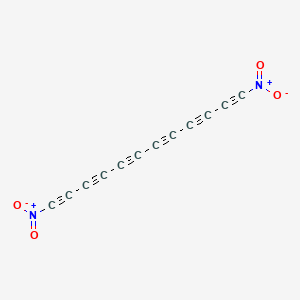
1,12-Dinitrododeca-1,3,5,7,9,11-hexayne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,12-Dinitrododeca-1,3,5,7,9,11-hexayne is a unique organic compound characterized by its extended conjugated system of alternating triple bonds and nitro groups at the terminal positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,12-Dinitrododeca-1,3,5,7,9,11-hexayne typically involves multi-step organic reactions. One common method includes the coupling of terminal alkynes with nitro-substituted alkynes using palladium-catalyzed cross-coupling reactions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: While industrial-scale production methods for this compound are not well-documented, the principles of organic synthesis can be scaled up. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,12-Dinitrododeca-1,3,5,7,9,11-hexayne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Diamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,12-Dinitrododeca-1,3,5,7,9,11-hexayne has several applications in scientific research:
Materials Science: Its extended conjugated system makes it a candidate for organic electronic materials, such as conductive polymers and organic semiconductors.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Potential use in the development of high-energy materials and explosives due to the presence of nitro groups.
Mécanisme D'action
The mechanism of action of 1,12-Dinitrododeca-1,3,5,7,9,11-hexayne involves its interaction with molecular targets through its conjugated triple bonds and nitro groups. The compound can participate in electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
1,3,5,7,9,11-Dodecahexayne: Similar structure but lacks nitro groups, making it less reactive in certain chemical reactions.
1,3,5,7,9,11-Hexanitrotetradecahydro-1H-1,3,4,5,7,7b,9,11,12a,12b1,12b2,13-dodecaaza-4,8,12-(epimethanetriyl)cyclohepta[l]cyclopenta[def]phenanthrene: A high-density cage compound with multiple nitro groups, used in high-energy materials.
Uniqueness: 1,12-Dinitrododeca-1,3,5,7,9,11-hexayne is unique due to its combination of an extended conjugated system and terminal nitro groups. This combination imparts distinct electronic properties and reactivity, making it valuable for various applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
825667-26-3 |
|---|---|
Formule moléculaire |
C12N2O4 |
Poids moléculaire |
236.14 g/mol |
Nom IUPAC |
1,12-dinitrododeca-1,3,5,7,9,11-hexayne |
InChI |
InChI=1S/C12N2O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18 |
Clé InChI |
GUZTTYMGCOEWGR-UHFFFAOYSA-N |
SMILES canonique |
C(#CC#CC#C[N+](=O)[O-])C#CC#CC#C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


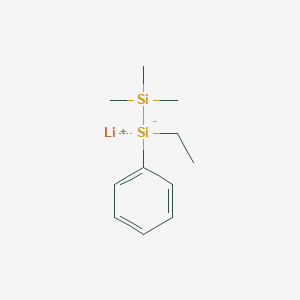
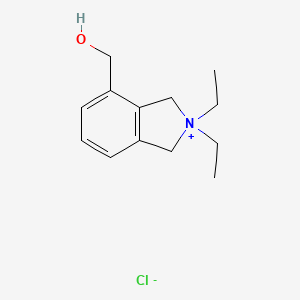
![2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde](/img/structure/B14226733.png)
![[3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane](/img/structure/B14226744.png)
![Carbamic acid, [1-(2,3-dihydroxyphenyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14226747.png)

![N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide](/img/structure/B14226753.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)-](/img/structure/B14226757.png)
